Cas no 2092681-35-9 (2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide)
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- CID 97754925
- 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide
- Pyrrolo[2,1-f][1,2,4]triazine-2-acetamide, 7-bromo-
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- Inchi: 1S/C8H7BrN4O/c9-6-2-1-5-4-11-8(3-7(10)14)12-13(5)6/h1-2,4H,3H2,(H2,10,14)
- InChI Key: ZDBZTPRETYYBIB-UHFFFAOYSA-N
- SMILES: N12C(Br)=CC=C1C=NC(CC(N)=O)=N2
Experimental Properties
- Density: 1.94±0.1 g/cm3(Predicted)
- pka: 14.61±0.40(Predicted)
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-100MG |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 100MG |
¥ 4,006.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-250MG |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 250MG |
¥ 6,402.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-500MG |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 500MG |
¥ 10,672.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-1G |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 1g |
¥ 16,005.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-5G |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 5g |
¥ 48,015.00 | 2023-03-30 | |
| Ambeed | A620803-250mg |
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide |
2092681-35-9 | 97% | 250mg |
$2143.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-100.0mg |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 100.0mg |
¥4002.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-250.0mg |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 250.0mg |
¥6397.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-500.0mg |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 500.0mg |
¥10664.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18738-1.0g |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide |
2092681-35-9 | 95% | 1.0g |
¥15993.0000 | 2025-04-12 |
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide
Comprehensive Overview of 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide (CAS No. 2092681-35-9)
2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide (CAS No. 2092681-35-9) is a high-value heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyrrolotriazine derivative is characterized by its unique molecular structure, combining a pyrrolo[2,1-f][1,2,4]triazine core with an acetamide functional group. The presence of the bromo substituent at the 7-position enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further derivatization.
Recent studies highlight the growing demand for pyrrolotriazine-based compounds in drug discovery, particularly in kinase inhibitor development. Researchers are actively exploring 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide as a potential building block for targeted cancer therapies, given its ability to modulate key biological pathways. The compound's molecular weight (284.09 g/mol) and moderate lipophilicity make it particularly interesting for medicinal chemistry applications where balanced pharmacokinetic properties are required.
The synthesis of CAS 2092681-35-9 typically involves multi-step organic transformations starting from commercially available pyrrolo[2,1-f][1,2,4]triazine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's focus on sustainable manufacturing. Analytical characterization by HPLC, NMR, and mass spectrometry confirms the high purity (>98%) typically required for research applications.
From a commercial perspective, 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide has seen increased procurement by contract research organizations and academic laboratories specializing in fragment-based drug design. The compound's structure-activity relationship (SAR) potential makes it valuable for high-throughput screening platforms. Current market analysis suggests growing interest from Asia-Pacific regions, particularly for innovative drug intermediates in oncology research.
Stability studies indicate that CAS 2092681-35-9 should be stored under inert conditions at 2-8°C to maintain optimal purity. The compound demonstrates good solubility in DMSO and DMF, which facilitates its use in biological assays. Safety data sheets recommend standard laboratory precautions when handling this material, though it doesn't exhibit extreme hazards under normal research conditions.
Emerging applications of 7-bromopyrrolotriazine derivatives extend beyond pharmaceuticals. Recent patents disclose utility in organic electronic materials and photoactive compounds, aligning with the broader trend of multifunctional heterocycles in materials science. The electron-deficient triazine moiety in particular shows promise for optoelectronic applications when incorporated into conjugated systems.
For researchers seeking custom synthesis of 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide analogs, several contract manufacturers now offer structure modification services with options for isotope labeling or chiral resolution. The scientific literature contains numerous examples of successful derivatization at both the bromo position and the acetamide group, enabling creation of diverse chemical libraries.
Quality control protocols for CAS 2092681-35-9 typically include residual solvent analysis and heavy metal screening to meet stringent research standards. Advanced purification techniques such as preparative HPLC or recrystallization from appropriate solvent systems can achieve purity levels exceeding 99% for critical applications. These quality measures address the increasing demand for well-characterized research chemicals in precision medicine development.
The intellectual property landscape surrounding pyrrolo[2,1-f][1,2,4]triazine chemistry has expanded significantly, with 2092681-35-9 appearing in several patent applications as a key intermediate. This reflects broader industry recognition of fused heterocyclic systems as privileged scaffolds in small molecule therapeutics. Current research directions explore the compound's potential in PROTAC (Proteolysis Targeting Chimera) development and other targeted protein degradation strategies.
From a regulatory perspective, 2-{7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is not currently classified under restricted substance lists in major markets. However, researchers should monitor evolving chemical regulations, particularly concerning brominated compounds. Proper documentation including certificates of analysis and material safety data should accompany all shipments to ensure compliance with international laboratory chemical standards.
Future prospects for CAS 2092681-35-9 appear promising, with computational studies predicting favorable drug-likeness parameters for many of its derivatives. The compound's hydrogen bond acceptor/donor profile and molecular polar surface area (PSA) suggest good potential for blood-brain barrier penetration in optimized analogs, opening possibilities for central nervous system drug development programs.
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